molecular formula C26H22N4O6 B2357982 1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione CAS No. 899921-87-0

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

Cat. No. B2357982
CAS RN: 899921-87-0
M. Wt: 486.484
InChI Key: XSOJSWOJCVCGQL-UHFFFAOYSA-N
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Description

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .


Synthesis Analysis

When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is complex and diverse. The pyrimidine ring and its fused derivatives have been the subject of much research due to their wide range of biological activities .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms . One of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Antimicrobial Properties

1-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione and its derivatives have demonstrated promising antimicrobial activities. Synthesized compounds in this category have been screened for their antibacterial and antifungal properties, showing effectiveness against various bacterial strains like Escherichia coli and Salmonella typhi, and fungi such as Aspergillus niger and Penicillium chrysogenum (Vidule, 2011).

Urease Inhibition

Studies have also been conducted on the urease inhibition properties of similar compounds, which are significant for their potential medical applications. Some derivatives were found to exhibit moderate to significant urease inhibitory activity, suggesting potential applications in treating diseases related to urease activity (Rauf et al., 2010).

Chemical Synthesis and Characterization

Significant work has been done in the synthesis and characterization of these compounds. Various methods have been developed to synthesize them, and their structures have been confirmed through IR, 1HNMR, 13CNMR, and mass spectral studies. These processes are crucial for understanding the compound's chemical nature and potential applications (Hassan et al., 2013).

Potential in Organic Electronics

Research into pyrimido[4,5-g]quinazoline-4,9-dione, a closely related compound, has indicated its suitability as a building block for π-conjugated polymer semiconductors. This suggests potential applications in the field of organic electronics, particularly in bio- and chemo-sensors due to its high sensitivity to acids and good field effect transistor performance (Quinn et al., 2015).

Future Directions

The future directions in the field of pyrimidine derivatives research are likely to involve the development of novel pyrimidines with higher selectivity as anticancer agents . This will involve further exploration of the structure-activity relationships and the synthesis pathways used for constructing these scaffolds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione.", "Starting Materials": [ "4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine", "3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione" ], "Reaction": [ "The 4-oxopyrido[1,2-a]pyrimidin-2-ylmethylamine is reacted with 3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvent such as dichloromethane or dimethylformamide (DMF) at room temperature.", "The resulting product is then purified by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain the desired compound 1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione." ] }

CAS RN

899921-87-0

Molecular Formula

C26H22N4O6

Molecular Weight

486.484

IUPAC Name

1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O6/c1-34-20-13-17(14-21(35-2)24(20)36-3)30-25(32)18-8-4-5-9-19(18)29(26(30)33)15-16-12-23(31)28-11-7-6-10-22(28)27-16/h4-14H,15H2,1-3H3

InChI Key

XSOJSWOJCVCGQL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=O)N5C=CC=CC5=N4

solubility

not available

Origin of Product

United States

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